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For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a detailed protocol for the use of Fluorescein di-β-D-
galactopyranoside (FDG) in flow cytometry to detect and quantify β-galactosidase activity in

single cells. This technique is a powerful tool for various applications, including the

identification of senescent cells and the analysis of lacZ gene expression.

Introduction

Fluorescein di-β-D-galactopyranoside (FDG) is a non-fluorescent substrate for the enzyme

β-galactosidase.[1][2][3][4] Upon enzymatic cleavage by β-galactosidase, FDG releases the

highly fluorescent molecule fluorescein, which can be detected by flow cytometry.[1][4] This

allows for the quantitative measurement of β-galactosidase activity on a cell-by-cell basis,

enabling the analysis of heterogeneous cell populations.[5] The fluorescent signal is

proportional to the enzymatic activity within each cell.[6]

The primary applications of FDG-based flow cytometry include:

Detection of Cellular Senescence: Senescent cells exhibit increased lysosomal mass and

activity, including elevated levels of senescence-associated β-galactosidase (SA-β-gal)

activity at pH 6.[7][8]
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lacZ Gene Reporter Assays: The E. coli lacZ gene, which encodes for β-galactosidase, is a

widely used reporter gene in molecular biology. FDG flow cytometry allows for the sensitive

detection and quantification of lacZ expression in transfected or transgenic cells.[1][3][6]

Fluorescence-based assays using FDG are reported to be 100 to 1000-fold more sensitive

than radioisotope-based ELISAs.[1][3] The fluorescent product, fluorescein, has an excitation

maximum of approximately 490 nm and an emission maximum of around 514 nm, making it

compatible with the standard blue laser and FITC filter sets on most flow cytometers.[4][9]

Signaling Pathway: Enzymatic Conversion of FDG
The core of this protocol relies on a straightforward enzymatic reaction. The non-fluorescent

FDG molecule is actively transported into the cell where it is hydrolyzed by intracellular β-

galactosidase into galactose and fluorescein. The accumulation of fluorescein within the cell

generates a detectable signal.
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Caption: Enzymatic conversion of FDG to fluorescein.
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The general workflow for an FDG flow cytometry experiment involves cell preparation,

substrate loading, incubation, and subsequent analysis. The following diagram outlines the key

steps.

FDG Flow Cytometry Experimental Workflow
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Caption: General experimental workflow for FDG flow cytometry.
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Data Presentation: Reagent Concentrations and
Incubation Parameters
The following table summarizes typical concentrations and conditions for key reagents used in

FDG flow cytometry protocols. Note that optimal conditions may vary depending on the cell

type and experimental setup.

Reagent/Parameter
Concentration/Setti
ng

Application Source

FDG Stock Solution
10-20 mM in

DMSO/water/ethanol
General [10],[3]

FDG Working Solution 2 mM lacZ Expression [5]

C12FDG Stock

Solution
33 mM in DMSO Senescence Detection [11]

C12FDG Working

Solution
5-33 µM

lacZ Expression /

Senescence
[11],[12]

Propidium Iodide (PI) 1.5 µM Viability Staining [5]

Chloroquine 300 µM
Endogenous β-gal

Inhibition
[5],[12]

PETG (Inhibitor) 1 mM To stop FDG turnover [5]

Cell Density ~1 x 107 cells/mL lacZ Expression [5]

FDG Loading Time
1 minute (hypotonic

shock)
lacZ Expression [5]

FDG Incubation Time 15-60 minutes General [12]

Incubation

Temperature
37°C General [5],[12]

Excitation Wavelength 488-490 nm Fluorescein Detection [9],[4]

Emission Wavelength 514-523 nm Fluorescein Detection [9],[11],[4]
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Experimental Protocols
Protocol 1: Detection of Senescence-Associated β-
Galactosidase (SA-β-gal)
This protocol is adapted for the detection of cellular senescence. It often utilizes a more

lipophilic version of FDG, such as C12FDG, for better cell retention.

Materials:

Cells of interest (e.g., NIH/3T3 mouse embryo fibroblasts)[7]

Complete cell culture medium

Phosphate-Buffered Saline (PBS)

Trypsin-EDTA

C12FDG (e.g., 33 mM stock in DMSO)[11]

Senescence-inducing agent (e.g., Daunorubicin HCl, 200 nM)[7]

Wash Buffer

Flow cytometer with a 488 nm laser

Procedure:

Cell Seeding and Treatment:

Plate cells at a density of 5 x 105 cells per well in a 24-well plate.[7]

For a positive control, treat cells with a senescence-inducing agent (e.g., 200 nM

Daunorubicin HCl) for 4 hours, then allow them to recover in fresh complete media for 48

hours at 37°C and 5% CO2.[7] Untreated cells will serve as the negative control.

Staining:
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Prepare the C12FDG working solution by diluting the stock solution in pre-warmed (37°C)

complete cell culture medium to a final concentration of 33 µM.[11]

Remove the culture medium from the cells and add the C12FDG working solution.

Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.[7]

Cell Harvest and Washing:

After incubation, wash the cells twice with Wash Buffer.[7]

Detach the cells using trypsin-EDTA.

Wash the detached cells once with Wash Buffer by centrifugation.[7]

Flow Cytometry Analysis:

Resuspend the cell pellet in an appropriate buffer for flow cytometry (e.g., PBS with 1%

FBS).

Analyze the cells on a flow cytometer using the FITC channel (or equivalent for detecting

fluorescein).[7] Senescent cells will exhibit a higher fluorescence intensity compared to the

control cells.

Protocol 2: Quantification of lacZ Gene Expression
This protocol is designed for quantifying β-galactosidase activity as a reporter for lacZ gene

expression. It often employs a hypotonic shock method for efficient loading of FDG.[5]

Materials:

lacZ-expressing cells and control (non-expressing) cells

Staining medium (e.g., appropriate culture medium)

FDG (e.g., 20 mM stock solution)[10]

Propidium Iodide (PI) for viability staining (e.g., 150 µM stock)[10]
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Phenylethyl β-D-thiogalactopyranoside (PETG) as a competitive inhibitor (optional, e.g., 50

mM stock)[10]

Flow cytometer tubes

Ice

37°C water bath

Procedure:

Cell Preparation:

Prepare a single-cell suspension of exponentially growing cells at a concentration of

approximately 1 x 107 cells/mL in staining medium.[5]

Filter the cell suspension to remove clumps.

Aliquot 100 µL of the cell suspension into a flow cytometer tube and place it on ice.[5]

FDG Loading:

Prepare a 2 mM FDG working solution. Pre-warm this solution to 37°C for 10 minutes

before use.[5]

Pre-warm the tube containing the cells in a 37°C water bath for 10 minutes.[5]

To start the loading, add 100 µL of the pre-warmed 2 mM FDG working solution to the

cells, mix rapidly, and return the tube to the 37°C water bath for exactly one minute.[5]

This hypotonic shock facilitates FDG entry.

Stopping the Reaction:

After one minute, stop the FDG loading by adding 1.8 mL of ice-cold staining medium.[5]

For viability assessment, this medium should contain 1.5 µM PI.[5]
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For cells with very high β-galactosidase activity, 1 mM PETG can be included in the stop

solution to halt further enzymatic turnover.[5]

Place the cells immediately on ice. The low temperature reduces the enzymatic turnover

rate and inhibits the leakage of fluorescein from the cells.[5]

Flow Cytometry Analysis:

Analyze the cells on a flow cytometer.

Use forward and side scatter to gate on the cell population of interest.

Use the PI signal to exclude dead cells from the analysis.

Measure the fluorescein signal in the FITC channel to quantify the level of β-galactosidase

activity.

Data Analysis and Interpretation

Flow cytometry data is typically visualized using histograms or dot plots.[13]

Histograms: A histogram can be used to display the fluorescence intensity of the cell

population on the x-axis and the cell count on the y-axis. A shift to the right in the histogram

of the treated/experimental sample compared to the control indicates an increase in β-

galactosidase activity.

Gating: It is crucial to properly gate the cell population of interest based on forward and side

scatter properties to exclude debris and aggregates. A viability dye like Propidium Iodide (PI)

should be used to gate out dead cells, which can non-specifically take up the fluorescent

dye.[14]

By following these detailed protocols, researchers can effectively utilize FDG flow cytometry for

the sensitive and quantitative analysis of β-galactosidase activity in various biological contexts.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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